molecular formula C14H10N4O2 B1453347 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione CAS No. 356560-84-4

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

Cat. No. B1453347
Key on ui cas rn: 356560-84-4
M. Wt: 266.25 g/mol
InChI Key: KUOWZIAJUBEMBU-UHFFFAOYSA-N
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Patent
US08080568B1

Procedure details

To a stirred suspension of 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (6.20 g, 24.57 mmol) in DMSO (48 mL) was added dropwise HBr (48 wt. % in water, 5.96 g, 12.4 mL) at 0° C., and the mixture was heated at 60-70° C. After 2 h, the reaction mixture was cooled to 0° C., poured onto ice water (20 mL), and basified to pH 10 with solid K2CO3. The mixture was extracted with CHCl3 (2×250 mL), and the organic phase was washed with water (2×100 mL), dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of MeOH and CH2Cl2 as eluent to give the titled compound (6.02 g, 92%) as a light yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.11 (dd, 1H, J=1.6, 1.2 Hz), 8.47 (s, 1H), 8.14 (dd, 1H, J=9.2, 1.6 Hz), 8.04 (br d, 1H, J=7.6 Hz), 7.88 (dd, 1H, J=9.2, 1.2 Hz), 7.84 (t, 1H, J=7.8 Hz), 7.42 (br d, 1H, J=8.0 Hz), 2.49 (s, 3H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[C:8]([CH2:10][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[N:14]=3)=[O:12])[CH:7]=[CH:6][C:5]=12.Br.C([O-])([O-])=[O:22].[K+].[K+]>CS(C)=O>[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[C:8]([C:10](=[O:22])[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[N:14]=3)=[O:12])[CH:7]=[CH:6][C:5]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
N=1C=NN2C1C=CC(=C2)CC(=O)C2=NC(=CC=C2)C
Name
Quantity
48 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
12.4 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
poured onto ice water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3 (2×250 mL)
WASH
Type
WASH
Details
the organic phase was washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of MeOH and CH2Cl2 as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1C=NN2C1C=CC(=C2)C(C(=O)C2=NC(=CC=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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